N-(tert-Butyl)-6-chloropyrimidin-4-amine
Overview
Description
N-(Tert-Butyl)-6-chloropyrimidin-4-amine (NTCP) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. NTCP has a wide range of uses, including its use as a building block for synthesizing other compounds. It has been used in the synthesis of various pharmaceuticals and chemicals, and has been studied for its potential applications in drug delivery, drug metabolism, and other biochemical processes.
Scientific Research Applications
- Specific Scientific Field : Organic Chemistry, specifically the synthesis of N-heterocycles .
- Summary of the Application : Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many other chiral auxiliaries over the last two decades .
- Methods of Application or Experimental Procedures : The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
- Results or Outcomes : The compounds synthesized using this method represent the structural motif of many natural products and therapeutically applicable compounds .
- Field : Organic Chemistry
- Summary : N-tert-butyl amides can be synthesized from nitriles and water under very mild conditions .
- Methods : This process uses tert-butyl nitrite (TBN) as a source of carbon (tert-butyl group) for the synthesis .
- Results : The resulting N-tert-butyl amides are highly valuable .
- Field : Organic Chemistry
- Summary : TBN is used in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, N-synthon, and miscellaneous reactions .
- Methods : The specific methods and conditions vary depending on the type of reaction .
- Results : These diverse reactivities have resulted in the construction of a diverse array of complex N-containing molecules .
- Field : Polymer Chemistry
- Summary : N-tert-butylacrylamide (nTBA) can be used in the preparation of poly (nTBA) based copolymeric hydrogels .
- Methods : The specific methods and conditions for this application are not provided .
- Results : These hydrogels can be used for bovine serum albumin .
- Field : Organic Chemistry
- Summary : TBN can be used as a source of oxygen and nitrogen in the nitration of various organic compounds .
- Methods : The specific methods and conditions vary depending on the type of compound being nitrated .
- Results : This application allows for the construction of a diverse array of nitrated organic compounds .
Facile Preparation of N-tert-butyl Amides
Use of Tert-Butyl Nitrite (TBN) in Organic Synthesis
Preparation of Poly (nTBA) Based Copolymeric Hydrogels
Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds
- Field : Organic Chemistry
- Summary : N-tert-butyl amides can be synthesized from nitriles and water under very mild conditions .
- Methods : This process uses tert-butyl nitrite (TBN) as a source of carbon (tert-butyl group) for the synthesis .
- Results : The resulting N-tert-butyl amides are highly valuable .
- Field : Organic Chemistry
- Summary : TBN is used in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, N-synthon, and miscellaneous reactions .
- Methods : The specific methods and conditions vary depending on the type of reaction .
- Results : These diverse reactivities have resulted in the construction of a diverse array of complex N-containing molecules .
- Field : Polymer Chemistry
- Summary : N-tert-butylacrylamide (nTBA) can be used in the preparation of poly (nTBA) based copolymeric hydrogels .
- Methods : The specific methods and conditions for this application are not provided .
- Results : These hydrogels can be used for bovine serum albumin .
- Field : Organic Chemistry
- Summary : TBN can be used as a source of oxygen and nitrogen in the nitration of various organic compounds .
- Methods : The specific methods and conditions vary depending on the type of compound being nitrated .
- Results : This application allows for the construction of a diverse array of nitrated organic compounds .
Facile Preparation of N-tert-butyl Amides
Use of Tert-Butyl Nitrite (TBN) in Organic Synthesis
Preparation of Poly (nTBA) Based Copolymeric Hydrogels
Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds
properties
IUPAC Name |
N-tert-butyl-6-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAYWDYSOKSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617684 | |
Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-6-chloropyrimidin-4-amine | |
CAS RN |
945896-38-8 | |
Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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